6-Bromopyridin-3-yl isopropylcarbamate
Overview
Description
6-Bromopyridin-3-yl isopropylcarbamate is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of pyridine, featuring a bromine atom at the 6th position and an isopropylcarbamate group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridin-3-yl isopropylcarbamate typically involves the following steps:
Bromination of Pyridine: Pyridine is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Carbamoylation: The brominated pyridine is then reacted with isopropyl isocyanate to form the isopropylcarbamate derivative. This reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid reagent.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyridines.
Coupling Products: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
6-Bromopyridin-3-yl isopropylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a building block for the synthesis of probes and other tools used in the study of biological systems.
Mechanism of Action
The mechanism of action of 6-Bromopyridin-3-yl isopropylcarbamate depends on its specific application. In medicinal chemistry, for example, it may act by interacting with specific molecular targets such as enzymes or receptors. The isopropylcarbamate group can enhance the compound’s binding affinity and selectivity for these targets, thereby modulating their activity.
Comparison with Similar Compounds
6-Chloropyridin-3-yl isopropylcarbamate: Similar structure but with a chlorine atom instead of bromine.
6-Fluoropyridin-3-yl isopropylcarbamate: Similar structure but with a fluorine atom instead of bromine.
6-Iodopyridin-3-yl isopropylcarbamate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 6-Bromopyridin-3-yl isopropylcarbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. The bromine atom also influences the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
(6-bromopyridin-3-yl) N-propan-2-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(2)12-9(13)14-7-3-4-8(10)11-5-7/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXPSWXNQXCIOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OC1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001184049 | |
Record name | Carbamic acid, N-(1-methylethyl)-, 6-bromo-3-pyridinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001184049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1624262-16-3 | |
Record name | Carbamic acid, N-(1-methylethyl)-, 6-bromo-3-pyridinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(1-methylethyl)-, 6-bromo-3-pyridinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001184049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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